N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and pyrazine rings in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It has been suggested that similar compounds may intercalate dna , which could disrupt the replication and transcription processes, leading to cell death.
Biochemical Pathways
The antibacterial activity of similar compounds suggests that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vitro antibacterial activity , suggesting that they may be absorbed and distributed in the body to exert their effects
Result of Action
The result of the compound’s action is likely to be the inhibition of bacterial growth, given its potential antibacterial activity . This could be due to the disruption of essential bacterial processes, leading to cell death.
Biochemical Analysis
Biochemical Properties
The compound N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide, due to its triazole nucleus, can interact with a variety of enzymes and receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This enhances the biological activity due to its hydrogen acceptor/donor (HAD) behavior .
Cellular Effects
Related triazole compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines .
Molecular Mechanism
It is known that triazole compounds can bind to different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps :
Formation of the triazolopyrazine core: This is achieved by reacting 3-methyl-[1,2,4]triazole with a suitable pyrazine derivative under controlled conditions.
Introduction of the piperazine moiety: The triazolopyrazine intermediate is then reacted with piperazine to form the desired piperazine-substituted triazolopyrazine.
Acylation: The final step involves the acylation of the piperazine-substituted triazolopyrazine with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide can be compared with other triazolopyrazine derivatives:
Properties
IUPAC Name |
N-[3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-22-23-18-17(20-6-7-26(13)18)24-8-10-25(11-9-24)19(28)15-4-3-5-16(12-15)21-14(2)27/h3-7,12H,8-11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNDYZOIYDDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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